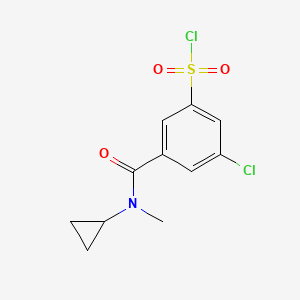
3-Chloro-5-(cyclopropyl(methyl)carbamoyl)benzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(cyclopropyl(methyl)carbamoyl)benzenesulfonyl chloride is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(cyclopropyl(methyl)carbamoyl)benzenesulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the chlorination of a benzenesulfonyl chloride derivative followed by the introduction of the cyclopropyl(methyl)carbamoyl group under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-(cyclopropyl(methyl)carbamoyl)benzenesulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
3-Chloro-5-(cyclopropyl(methyl)carbamoyl)benzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(cyclopropyl(methyl)carbamoyl)benzenesulfonyl chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The pathways involved may include enzyme inhibition or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-5-methylphenylcarbamate: Shares structural similarities but lacks the sulfonyl chloride group.
Cyclopropylcarbamoyl derivatives: Compounds with similar carbamoyl groups but different aromatic substitutions.
Uniqueness
This detailed article provides a comprehensive overview of 3-Chloro-5-(cyclopropyl(methyl)carbamoyl)benzenesulfonyl chloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H11Cl2NO3S |
|---|---|
Poids moléculaire |
308.2 g/mol |
Nom IUPAC |
3-chloro-5-[cyclopropyl(methyl)carbamoyl]benzenesulfonyl chloride |
InChI |
InChI=1S/C11H11Cl2NO3S/c1-14(9-2-3-9)11(15)7-4-8(12)6-10(5-7)18(13,16)17/h4-6,9H,2-3H2,1H3 |
Clé InChI |
KFKSNKWQYJUWGI-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CC1)C(=O)C2=CC(=CC(=C2)Cl)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-one](/img/structure/B12826859.png)

![5-Iodo-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B12826866.png)

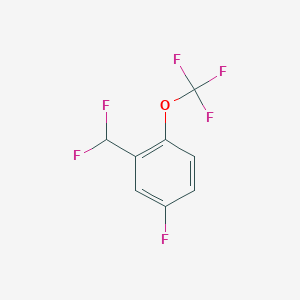
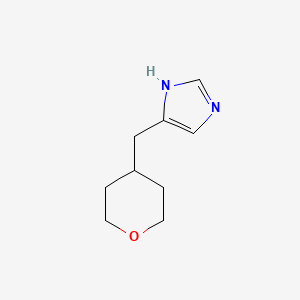
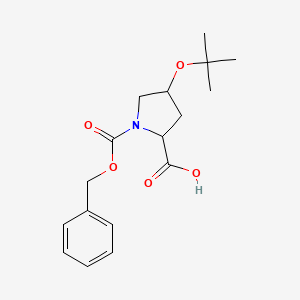

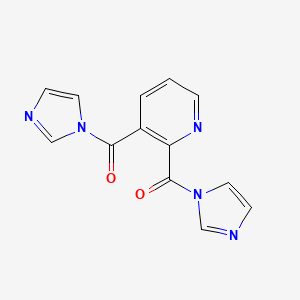
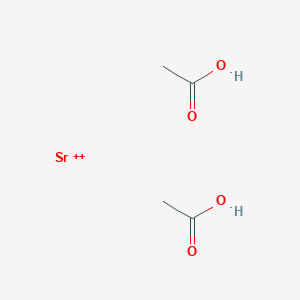



![Ethyl 1,3-diethyl-2-(2-(4-oxo-3-phenethyl-2-thioxothiazolidin-5-ylidene)ethylidene)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12826924.png)
